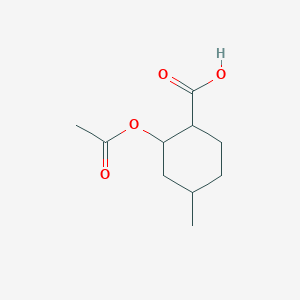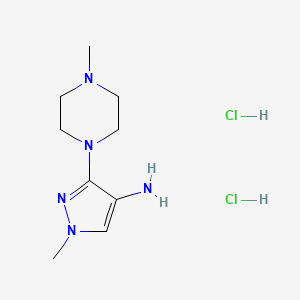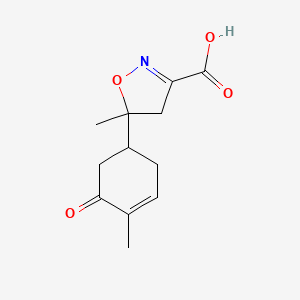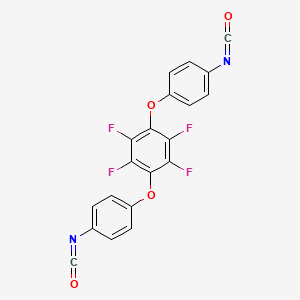
(1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring multiple stereocenters, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of (1R,2R,4R)-cis-limonene 1,2 epoxide with sodium azide, which yields the desired stereoisomer in moderate yield . Another method involves the use of (−)-quinic acid as a starting material, followed by a series of reactions including La3±induced diastereoselective reduction .
Industrial Production Methods
the use of microwave and ultrasound irradiation has been explored to promote faster and more selective transformations in organic synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4R)-dihydrocarveol
- Myristic acid
- Podophyllotoxin
- 7-deoxyloganate
- Cyanidin 3-o-rutinoside
Uniqueness
What sets (1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in stereoselective synthesis and mechanistic studies.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-acetyloxy-4-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h6,8-9H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
NRTQCUWVVQFZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B12218467.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12218490.png)

![3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12218501.png)
![3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12218507.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B12218508.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B12218516.png)
![N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide](/img/structure/B12218518.png)

![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12218532.png)

